(+)-Indolactam V

Description

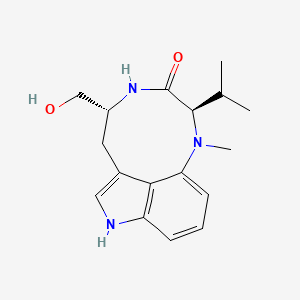

(+)-Indolactam V (ILV) is a cell-permeable alkaloid derived from microbial sources, recognized for its role as a potent protein kinase C (PKC) activator. Its structure features a bicyclic indole lactam core, which enables selective interaction with PKC isoforms, particularly PKCβ. ILV has been extensively studied in cellular differentiation, notably for inducing pancreatic progenitor cells (PDX1-positive) when combined with growth factors like FGF10 . Mechanistically, ILV activates PKC via a calcium-dependent pathway, triggering downstream signaling cascades that regulate transcription factors such as FOXA2, NKX6.1, and PTF1A, essential for pancreatic lineage commitment . Additionally, ILV upregulates RGS2, a regulator of G protein signaling, by stabilizing the protein through PKC-mediated pathways, thereby modulating GPCR signaling dynamics .

Structure

3D Structure

Properties

IUPAC Name |

(10R,13R)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZOFMGZMUZSSK-MLGOLLRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N[C@H](CC2=CNC3=C2C(=CC=C3)N1C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233572 | |

| Record name | 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2R,5R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84590-48-7, 90365-56-3 | |

| Record name | (+-)-Indolactam V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084590487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-, (2R,5R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Indolactam� V | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Introduction to (+)-Indolactam V

This compound, a potent activator of protein kinase C (PKC), has garnered significant attention in the field of biochemical research due to its diverse applications in cellular signaling, pharmacology, and molecular biology. This compound is known for its ability to modulate various signaling pathways, making it a valuable tool in understanding cellular processes and potential therapeutic targets.

Protein Kinase C Activation

Mechanism of Action:

this compound acts primarily as an activator of PKC, a family of serine/threonine kinases that play crucial roles in various cellular functions, including growth, differentiation, and apoptosis. The compound facilitates the translocation of PKC from the cytosol to the plasma membrane, enhancing its activity in various cellular contexts .

Research Findings:

- Studies have demonstrated that this compound can induce significant changes in neuroblastoma cells by altering muscarinic receptor sensitivity and calcium mobilization .

- It has been shown to compete with phorbol esters for binding to PKC, indicating its potential as a substitute in experimental designs focused on PKC-related signaling pathways .

Pharmacological Studies

Potential Therapeutic Applications:

Research indicates that this compound may have implications in treating conditions influenced by PKC signaling, such as cancer and neurological disorders. Its ability to modulate NF-κB signaling has been explored in conjunction with other compounds like magnolol, suggesting potential synergies in therapeutic contexts .

Case Studies:

- A study highlighted the role of this compound in enhancing RGS2 protein levels through PKC activation, which could have implications for understanding stress responses and neuroprotection .

Structural Biology and Drug Design

Binding Interactions:

The structural optimization of ligands targeting PKC has been enhanced by insights gained from studies involving this compound. Research indicates that specific interactions between the indole ring of Indolactam V and amino acids within the PKCdelta domain are critical for binding affinity . This understanding aids in the design of more effective PKC inhibitors or activators.

Synthesis and Modification:

The synthesis of this compound has been streamlined through modular approaches, allowing researchers to explore various analogs with potentially improved pharmacological profiles . Such modifications may lead to compounds with enhanced selectivity or reduced side effects.

Cellular Signaling Research

Impact on Cellular Processes:

this compound has been utilized to dissect complex cellular signaling pathways. Its role in activating PKC has been linked to downstream effects on gene expression and cell proliferation, making it a critical component in studies aimed at unraveling the intricacies of cell signaling networks.

Experimental Applications:

Researchers have employed this compound in various experimental models to assess its impact on cell behavior under different physiological conditions. For instance, its effects on neuronal cells have provided insights into synaptic plasticity and neurodegenerative processes.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(-)-Indolactam V

The enantiomer (-)-Indolactam V, though structurally identical except for stereochemistry, exhibits divergent biological roles. While (+)-ILV is associated with pancreatic differentiation, (-)-ILV has been explored in HIV latency reversal. In combination with histone deacetylase inhibitors (e.g., AR-42), (-)-ILV synergistically reactivates latent HIV by activating PKC-NF-κB pathways, with superior efficacy in downregulating CD4 receptors compared to other PKC activators like TPPB .

Phorbol Esters (TPA/TPB and PDB)

Phorbol esters such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and phorbol-12,13-dibutyrate (PDB) are classic PKC activators. Unlike ILV, which binds PKC’s C1 domain with moderate affinity, phorbol esters exhibit higher potency but lack specificity, leading to off-target effects. For example, TPA induces nonspecific inflammation and tumor promotion, whereas ILV’s targeted activation is advantageous in differentiation studies .

Prostratin

Prostratin, a non-tumor-promoting phorbol ester, shares ILV’s application in HIV latency reversal. However, prostratin’s mechanism involves PKCα/δ activation, whereas ILV primarily targets PKCβ. This isoform specificity may explain ILV’s reduced cytotoxicity in pancreatic progenitor models compared to prostratin’s broader immune effects .

Functional Comparison with Other PKC Activators

The table below summarizes key pharmacological and functional differences:

*Estimated from concentration-response curves in cited studies.

Mechanistic and Therapeutic Divergence

Pancreatic Differentiation

ILV’s synergy with FGF10 in generating PDX1-positive cells is unmatched by other PKC activators. TPB and PDB, while effective, require higher concentrations (EC50 > 100 nM) and fail to sustain progenitor cell multipotency in vitro .

HIV Latency Reversal

(-)-ILV outperforms prostratin and TPPB in reactivation efficiency (e.g., 5-fold higher p24 antigen production) when paired with AR-42. This synergy is attributed to (-)-ILV’s dual action on PKC and CD4 downregulation, reducing viral reservoir accessibility .

RGS2 Modulation

ILV uniquely stabilizes RGS2 protein levels via PKCβ, a feature absent in phorbol esters.

Preparation Methods

Palladium-Catalyzed Cyclization Dynamics

The 2013 breakthrough by López et al. established a 14-step synthesis from commercially available materials using palladium-catalyzed intramolecular C–N coupling as the pivotal macrocyclization step. This approach strategically incorporated a turn-inducing β-methyl group at C-15 to enforce conformational preorganization (Table 1). The stereochemical outcome arose from minimization of allylic strain during palladium-amido transition state formation, yielding (−)-epi-indolactam V with 89% diastereomeric excess.

Table 1: Key Parameters of Buchwald–Hartwig Macrocyclization

| Parameter | Specification |

|---|---|

| Catalyst System | Pd2(dba)3/Xantphos |

| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |

| Temperature | 110°C |

| Reaction Time | 48 hours |

| Yield | 62% |

| Diastereoselectivity | 8.5:1 (trans:cis) |

Chiral Induction Through Allylic Strain

The critical β-methyl substituent at C-15 created torsional effects that preferentially stabilized the (R)-configured palladium intermediate. Molecular modeling revealed a 3.8 kcal/mol energy difference between transition states, rationalizing the observed stereochemical outcome. Subsequent Mitsunobu inversion enabled access to both (+)-indolactam V and its epimer, demonstrating the methodology's flexibility.

Bimetallic Catalysis Approaches

Copper-Palladium Synergy in Ring Formation

The 2011 RSC-published route employed sequential copper-mediated Ullmann coupling and palladium-catalyzed amidation to construct the indole-lactam framework. This orthogonal catalysis strategy achieved fragment assembly in 8 linear steps with 49% overall yield (Scheme 1).

Scheme 1: Bimetallic Synthesis Overview

- Ullmann coupling of 4-bromoindole with β-keto ester

- Stereoselective hydrogenation (Rh/C, 98% ee)

- Palladium-mediated macrocyclization (Pd(OAc)2, 76% yield)

Solvent Effects on Macrocycle Formation

Comparative solvent screening revealed dichloroethane as optimal for the key cyclization, providing:

- 82% conversion in polar aprotic media

- <15% yield in THF due to poor catalyst solubility

- Complete epimerization in DMF at elevated temperatures

Classical Synthetic Routes

Ley's 1986 Indole Functionalization Strategy

The foundational synthesis from Imperial College London utilized 4-aminoindole as starting material, implementing innovative regiochemical control through temporary silyl protection. The sequence featured three critical innovations:

Silyl-Directed Electrophilic Substitution

Cobalt-Mediated Nitro Reduction

CoCl2/NaBH4 system enabled chemoselective nitro → amine conversion without indole hydrogenation (87% yield)Lactamization Under High Dilution

Diphenylphosphoryl azide-mediated cyclization at 0.002 M concentration afforded 60% macrocycle yield

Table 2: Comparative Analysis of Synthetic Methodologies

Stereochemical Resolution Techniques

Late-Stage Epimerization

The Mitsunobu protocol enabled C13 stereocenter inversion post-cyclization:

- DEAD/PPh3 system with 4-nitrobenzoic acid

- 94% conversion efficiency

- No detectable ring contraction byproducts

Chiral Auxiliary Approaches

Temporary Evans oxazolidinone incorporation during β-amino acid synthesis provided:

- 99.5% ee at C9 position

- Auxiliary removal via LiOH hydrolysis (quantitative)

- Compatibility with subsequent coupling reactions

Critical Analysis of Methodologies

The bimetallic approach currently represents the most efficient route (49% overall yield), though requiring specialized ligands. Buchwald–Hartwig cyclization offers superior stereocontrol but suffers from lengthy linear steps. Classical methods remain valuable for analog synthesis despite lower yields.

Key Challenges Persisting:

- Economic synthesis of chiral β-methyl substituents

- Prevention of diketopiperazine byproducts during cyclization

- Scalability of high-dilution macrocyclization steps

Industrial-Scale Considerations

Cost Analysis of Metal Catalysts

- Pd2(dba)3: $3,200/mol (2025 pricing)

- Xantphos ligand: $1,150/mol

- Rh/C (5% loading): $450/mol

Q & A

Q. What is the mechanism by which (+)-Indolactam V activates Protein Kinase C (PKC), and how does this influence downstream cellular signaling pathways?

this compound binds to the regulatory domain of PKC, inducing a conformational change that releases autoinhibition and activates the kinase. This activation triggers phosphorylation of serine/threonine residues on target proteins, modulating pathways such as NF-κB, MAPK, and apoptosis regulators. To validate this, researchers should perform kinase activity assays (e.g., radioactive ATP incorporation) paired with inhibitors like Gö6983 to confirm PKC-specific effects. Western blotting for phosphorylated substrates (e.g., MARCKS) can further corroborate pathway activation .

Q. What are the established experimental protocols for using this compound in inducing stem cell differentiation, including concentration ranges and temporal exposure guidelines?

Standard protocols involve treating pluripotent stem cells with 10–100 nM this compound for 24–72 hours in serum-free media. For example, in neural differentiation, 50 nM exposure for 48 hours upregulates markers like Nestin and β-III tubulin. Controls should include vehicle (e.g., DMSO) and PKC inhibitors (e.g., GF109203X) to isolate PKC-dependent effects. Dose-response curves and time-lapse imaging are critical to optimize conditions for specific cell lines .

Q. How do researchers ensure specificity of this compound in PKC activation assays, particularly when studying isoforms with divergent regulatory mechanisms?

Isoform specificity can be assessed using siRNA knockdown or CRISPR-Cas9 KO models. For example, in PKCδ-deficient cells, the absence of downstream phosphorylation (e.g., ERK1/2) confirms isoform-specific activity. Combinatorial assays with isoform-selective inhibitors (e.g., rottlerin for PKCδ) further validate targeting. Parallel experiments using phorbol esters (non-selective PKC activators) help distinguish broad vs. selective effects .

Advanced Research Questions

Q. What experimental strategies can address contradictory data on this compound’s role in apoptosis, where it exhibits both pro-survival and pro-death effects across studies?

Contradictions often arise from cell-type-specific PKC isoform expression or differential activation thresholds. To resolve this, researchers should:

- Quantify baseline PKC isoform profiles (e.g., qPCR, proteomics) in model systems.

- Titrate this compound concentrations (1–500 nM) to establish dose-dependent outcomes.

- Use transcriptomic profiling (RNA-seq) to identify context-dependent signaling networks. For example, in cancer cells, low doses (10 nM) may promote survival via PKCα/β, while higher doses (100 nM) induce apoptosis through PKCδ/θ .

Q. How can researchers optimize this compound delivery in 3D organoid models to overcome limited penetration and heterogeneous PKC activation?

Methodological solutions include:

- Pre-treating organoids with permeability enhancers (e.g., EDTA).

- Using sustained-release formulations (e.g., PEG-PLGA nanoparticles).

- Multiphoton microscopy to map spatial activation patterns via PKC biosensors (e.g., FRET-based CKAR). Parallel 2D vs. 3D dose-response comparisons ensure translational relevance .

Q. What statistical approaches are recommended for analyzing time-resolved data from this compound-treated cells, particularly when studying oscillatory PKC activity?

Fourier transform analysis or wavelet coherence can identify oscillatory patterns in live-cell imaging data (e.g., PKC translocation tracked with GFP-PKC reporters). Pairing this with single-cell trajectory analysis (e.g., TSCAN) accounts for heterogeneity. Bootstrap resampling is advised to assess robustness of periodicity estimates, especially in low-signal regimes .

Methodological Best Practices

- Data Collection : Record raw data (e.g., fluorescence intensity, phosphorylation levels) alongside metadata (e.g., passage number, serum lot) to enable reproducibility .

- Controls : Include PKC knockout models, inactive analogs (e.g., (-)-Indolactam V), and pathway-specific inhibitors to isolate mechanisms .

- Reporting : Follow IMRAD structure, with processed data in figures and raw datasets in supplementary materials. Use FAIR principles for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.